molecular formula C3H7NOS B2452049 2-Hydroxypropanethioamide CAS No. 1129291-48-0

2-Hydroxypropanethioamide

Cat. No. B2452049
M. Wt: 105.16
InChI Key: FFNZHNRBDNCHEM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

  • Pharmacokinetic Studies : A study by Guan et al. (2014) developed a sensitive UHPLC-MS/MS method for quantifying 2-(2-hydroxypropanamido) benzoic acid (HPABA) in rat plasma, demonstrating its application in pharmacokinetic studies. This method was successfully applied to assess the pharmacokinetics of HPABA in rats, providing insights into its linear pharmacokinetic properties and bioavailability (Guan et al., 2014).

  • Synthesis of Chiral Compounds : Hajji et al. (2002) explored the reactivity of a compound closely related to 2-Hydroxypropanethioamide, specifically N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles. Their research led to the chemoselective synthesis of hexahydro-4-pyrimidinones and oxazolidines, indicating potential applications in the synthesis of chiral compounds (Hajji et al., 2002).

  • In Vitro Antiviral Activity : Yao et al. (2020) investigated hydroxychloroquine, a derivative of chloroquine that shares a mechanism of action with 2-Hydroxypropanethioamide, for its potential use in treating SARS-CoV-2. This study highlighted the immunomodulatory effect of hydroxychloroquine, which may be useful in controlling cytokine storms in critically ill SARS-CoV-2 infected patients (Yao et al., 2020).

  • Tissue Distribution and Excretion Study : Zhang et al. (2017) applied an UHPLC-MS/MS method to study the tissue distribution and excretion of 2-(2-Hydroxypropanamido) benzoic acid in rats. This study provided insights into how HPABA is distributed in various tissues and its excretion patterns, which are crucial for understanding the pharmacological effects of similar compounds (Zhang et al., 2017).

  • Fluorescence Spectroscopy Studies : Niemczynowicz et al. (2020) conducted fluorescence spectroscopy studies on 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3), a compound similar to 2-Hydroxypropanethioamide, in various solutions. Their findings on fluorescence effects induced by the ESIPT process offer potential applications in the development of fluorescence-based sensors and imaging agents (Niemczynowicz et al., 2020).

  • Degradation Kinetics in Aqueous Solutions : Zhang et al. (2015) explored the degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions, providing essential data for understanding the stability and shelf life of such compounds (Zhang et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity information, handling precautions, and disposal methods .

Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior .

properties

IUPAC Name

2-hydroxypropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNZHNRBDNCHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypropanethioamide

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